Methyl(2,2,2-trifluoroethoxy)amine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C3H6F3NO |
|---|---|
Molecular Weight |
129.08 g/mol |
IUPAC Name |
N-(2,2,2-trifluoroethoxy)methanamine |
InChI |
InChI=1S/C3H6F3NO/c1-7-8-2-3(4,5)6/h7H,2H2,1H3 |
InChI Key |
HLSATNKZTVFHCQ-UHFFFAOYSA-N |
Canonical SMILES |
CNOCC(F)(F)F |
Origin of Product |
United States |
Reactivity and Mechanistic Investigations of Methyl 2,2,2 Trifluoroethoxy Amine and Its Analogs
Reactions Involving the Nitrogen Center
The reactivity of methyl(2,2,2-trifluoroethoxy)amine and its analogs at the nitrogen center is a key area of investigation, with implications for the synthesis of complex nitrogen-containing molecules. This section explores N-functionalization, nucleophilic addition, and C-H amination reactions.
N-Functionalization Reactions (e.g., N-Formylation of N-Hydroxylamines)
N-functionalization reactions are crucial for modifying the properties and reactivity of amines and their derivatives. nih.gov A notable example is the N-formylation of N-hydroxylamines. The use of 2,2,2-trifluoroethyl formate (B1220265) (TFEF) has been reported as a highly effective and selective reagent for this transformation. organic-chemistry.org TFEF, which can be prepared from formic acid and 2,2,2-trifluoroethanol (B45653), demonstrates remarkable stability, allowing for storage for over two years without significant degradation. organic-chemistry.org
This reagent efficiently formylates a wide range of substrates, including N-hydroxylamines, primary and secondary amines, and both electron-rich and electron-poor anilines. organic-chemistry.org The reaction conditions are often mild, though heating may be required for rapid and complete conversion. organic-chemistry.org A significant advantage of TFEF is its ability to chemoselectively formylate a primary amine in the presence of an unprotected primary alcohol. organic-chemistry.org
In the context of more complex molecules, such as amino acids, traditional formylation methods can be challenging. nih.gov However, the development of water-soluble peptide coupling additives, like the oxyma (B123771) derivative (2,2-dimethyl-1,3-dioxolan-4-yl)methyl-2-cyano-2-(hydroxyimino)acetate, in combination with EDCI and NaHCO3 in aqueous media, has enabled the efficient N-formylation of α-amino acids with high yields. nih.gov These conditions also exhibit selectivity for primary amines over secondary amines. nih.gov
The formylation of amines can also be achieved using formic acid under various conditions. For instance, solvent-free conditions with a reusable ion exchange resin like Amberlite IR-120[H+] as a catalyst can produce formylated amines in excellent yields with short reaction times under microwave irradiation. nih.gov
Nucleophilic Addition Reactions with N-Functionalized Hydroxylamine (B1172632) Reagents
N-functionalized hydroxylamine reagents serve as stable precursors for the in-situ generation of imines, which can then undergo nucleophilic addition reactions. nih.gov This approach circumvents the challenges associated with the synthesis and storage of often unstable imines. nih.govlibretexts.org The reaction of an aldehyde or ketone with a primary amine, such as a hydroxylamine derivative, initially forms a carbinolamine intermediate. libretexts.org This intermediate then dehydrates to form the corresponding imine or oxime. libretexts.orglibretexts.org
The nucleophilicity of the amine is a critical factor in these reactions. The less electronegative nitrogen atom in hydroxylamine and its derivatives is generally a better nucleophile than the oxygen atom. youtube.com The rate of these addition reactions is often pH-dependent, as acid catalysis can enhance the electrophilicity of the carbonyl carbon. libretexts.orgmsu.edu
A variety of nucleophiles can be added to the in-situ generated imines, leading to the formation of diverse products like amino acid derivatives through C-C, C-N, C-O, and C-S bond construction. nih.gov For instance, hydroxylamine, methoxylamine, and hydrazine (B178648) have been shown to add to the nitrile groups of malononitrileoxime to yield amidoximes and amidrazones. nih.gov
The table below summarizes the outcomes of nucleophilic addition reactions involving various N-functionalized hydroxylamine reagents and related compounds.
| Reactants | Reagent/Catalyst | Product Type | Reference |
| Aldehydes/Ketones, Primary Amines | Acid Catalyst | Imines (Schiff Bases) | libretexts.org |
| Aldehydes/Ketones, Secondary Amines | Acid Catalyst | Enamines | libretexts.org |
| Malononitrileoxime, Hydroxylamine/Hydrazine | Stoichiometric | Amidoximes/Amidrazones | nih.gov |
| Aldehydes/Ketones, N-Functionalized Hydroxylamines | In-situ imine formation | Various C-C, C-N, C-O, C-S bond-containing products | nih.gov |
| Ketone, Hydroxylamine | Acid | Oxime | youtube.com |
| Aldehyde, Hydroxylamine | Acid | Nitrile | youtube.com |
C-H Amination Reactions in Related Amine Systems
Direct C-H amination is a powerful strategy for the synthesis of nitrogen-containing molecules from abundant hydrocarbon feedstocks. kaist.ac.kr While direct C-H amination of this compound itself is not extensively detailed in the provided context, the principles can be understood from related systems. Transition metal catalysts, particularly those based on iridium, have been instrumental in developing mild and selective C-H amination reactions. kaist.ac.kr
One notable advancement involves the use of photocatalysis for the regioselective amination of arenes with alkyl amines. youtube.com In this process, an N-chloroamine is generated in situ, which, upon protonation and photoexcitation of a catalyst, forms an aminium radical. This radical then reacts with the arene to yield the arylamine product. youtube.com
Computational studies, such as Density Functional Theory (DFT) calculations, have been crucial in understanding the reaction mechanisms and designing effective catalysts. kaist.ac.kr For instance, these studies have helped to overcome challenges like the competing Curtius-type rearrangement of carbonylnitrene intermediates in lactam formation by designing tailored iridium catalysts that stabilize the reactive intermediate. kaist.ac.kr
Reactions Involving the Ether Linkage and Fluoroalkyl Group
The 2,2,2-trifluoroethyl group in this compound offers unique reactivity that can be exploited for further molecular transformations. This section covers the derivatization of this moiety and potential fragmentation or rearrangement processes.
Transformations and Derivatizations of the 2,2,2-Trifluoroethyl Moiety
The 2,2,2-trifluoroethyl group is a valuable synthon in organic chemistry, and its ether derivatives can undergo various transformations. For instance, 2,2,2-trifluoroethyl ethers can be synthesized by reacting 2,2,2-trifluoroethyl chloride with alcohols or phenols in the presence of a base at elevated temperatures. researchgate.net Another method involves the reaction of an alkali metal 2,2,2-trifluoroethylate with a 2,2,2-trifluoroethyl ester of an aromatic sulfonic acid. google.com
The 2,2,2-trifluoroethyl group can also be introduced into molecules through Fischer glycosylation to form 2,2,2-trifluoroethyl glucopyranosides and mannopyranosides, which have applications as selective tags for proteins. taylorfrancis.com Furthermore, (2,2,2-trifluoroethyl)triphenylphosphonium triflate, synthesized from triphenylphosphine (B44618) and 2,2,2-trifluoroethyl triflate, can participate in Wittig olefination reactions with aromatic aldehydes to produce 3,3,3-trifluoropropenylidene compounds. researchgate.net
The following table provides a summary of reactions for the synthesis and derivatization of 2,2,2-trifluoroethyl ethers and related compounds.
| Reactants | Reagents/Conditions | Product | Reference |
| 2,2,2-Trifluoroethyl chloride, Alcohols/Phenols | KOH, 240–280 °C | 2,2,2-Trifluoroethyl ethers | researchgate.net |
| Sodium 2,2,2-trifluoroethylate, 2,2,2-Trifluoroethyl p-toluenesulfonate | 160-185 °C | Bis(2,2,2-trifluoroethyl) ether | google.comchemicalbook.com |
| Glucose/Mannose, 2,2,2-Trifluoroethanol | Fischer Glycosylation | 2,2,2-Trifluoroethyl glucopyranoside/mannopyranoside | taylorfrancis.com |
| Carboxylic acid herbicides, 2,2,2-Trifluoroethanol | Sulfuric acid | 2,2,2-Trifluoroethyl esters | nih.gov |
| Triphenylphosphine, 2,2,2-Trifluoroethyl triflate | - | (2,2,2-Trifluoroethyl)triphenylphosphonium triflate | researchgate.net |
| Sodium hydride, 2,2,2-trifluoroethanol, Benzyl chloromethyl ether | Tetrahydrofuran | Benzyloxymethoxy 2,2,2-trifluoroethyl ether | orgsyn.org |
Fragmentation and Rearrangement Processes (e.g., Beckmann Rearrangement in analogous systems)
Alkoxyamines can undergo fragmentation and rearrangement reactions under certain conditions. For instance, a novel method for activating the homolysis of alkoxyamines involves a photochemical nitrone-oxaziridine rearrangement. rsc.org This isomerization was found to decrease the activation energy for alkoxyamine homolysis. rsc.org The re-formation of alkoxyamines from nitroxide fragments and radicals is also a significant process, particularly in the context of nitroxide-mediated polymerization. nih.govacs.orgacs.org
A well-known rearrangement in analogous systems is the Beckmann rearrangement, which involves the conversion of an oxime to an amide or a nitrile under acidic conditions. youtube.commasterorganicchemistry.comwikipedia.orgbyjus.com The reaction is initiated by the protonation of the oxime's hydroxyl group, creating a good leaving group. masterorganicchemistry.combyjus.com This is followed by the migration of the alkyl or aryl group anti-periplanar to the leaving group, leading to the formation of a nitrilium ion intermediate, which is then hydrolyzed to the amide. wikipedia.orgorganic-chemistry.org The Beckmann rearrangement is stereospecific for ketoximes. wikipedia.org While not a direct reaction of this compound, the principles of the Beckmann rearrangement are relevant to the potential rearrangements of oxime ethers derived from it.
Another relevant fragmentation process is the McLafferty rearrangement, which is commonly observed in the mass spectrometry of ketones and aldehydes. youtube.com This rearrangement involves the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by cleavage of the alpha-beta carbon-carbon bond. youtube.com
Electronic and Steric Influences on the Reactivity Profile
The reactivity of this compound and its analogs is profoundly influenced by both electronic and steric factors. The strong electron-withdrawing nature of the trifluoroethoxy group significantly modulates the nucleophilicity and basicity of the amine nitrogen. This electronic effect is a predominant factor controlling the ease of many reactions involving these compounds. rsc.org
Systematic studies on related fluorinated compounds have demonstrated that electronic effects often dictate the feasibility and outcome of reactions. rsc.org For instance, in the context of N-perfluoroalkylation of nitrosoarenes, the stability of the resulting N-perfluoroalkylated hydroxylamines is sensitive to electronic perturbations. nih.govacs.org While N-trifluoromethylated hydroxylamines can often be isolated, their longer-chain perfluoroalkyl analogs sometimes decompose upon attempted isolation, highlighting the subtle electronic balance required for stability. acs.org
Steric hindrance also plays a crucial, albeit sometimes secondary, role in the reactivity of these amines. rsc.org The bulkiness of substituents on the nitrogen atom or the carbon backbone can impede the approach of reactants, thereby slowing down or even preventing certain reactions. For example, in the quaternization of sugar-derived sulfonates with various amines, the yield of the resulting ammonium (B1175870) salts was observed to be significantly affected by the steric hindrance of substituents on the amine. An analogous reaction with 2-methylpyridine (B31789) resulted in a lower yield compared to pyridine, a clear indicator of the steric impediment posed by the methyl group. mostwiedzy.pl This principle is also observed in Hofmann elimination reactions, where the large size of the trialkylamine leaving group directs the base to abstract a proton from the most accessible, least hindered position, leading to the less substituted alkene as the major product. libretexts.org
The interplay between electronic and steric effects is also evident in the formation of amides from the reaction of methyl 2,3,3,3-tetrafluoro-2-methoxypropanoate with amines. The reaction can proceed via two different mechanisms, SNAc or BAl2 (SN2), leading to either amides or N-methylamines, respectively. The preferred pathway is highly dependent on the structure of the starting amine, underscoring the delicate balance of these influences. researchgate.net
A summary of how electronic and steric factors influence the reactivity of amines in different contexts is presented in the table below.
| Reaction Type | Influencing Factor | Observation | Reference |
| Scholl-type Cycloheptatriene Ring Formation | Electronic (predominant) & Steric | The ease of cyclization is primarily controlled by the electronic nature of substituents. | rsc.org |
| Quaternization of Sulfonates | Steric | A methyl substituent on the amine significantly reduces the reaction yield. | mostwiedzy.pl |
| Hofmann Elimination | Steric | The bulky leaving group favors the formation of the less substituted alkene. | libretexts.org |
| Amide/N-Methylamine Formation | Electronic & Steric | The reaction mechanism and product distribution are highly dependent on the amine's structure. | researchgate.net |
| N-Perfluoroalkylation | Electronic | Stability of hydroxylamine products is sensitive to the perfluoroalkyl chain length. | acs.org |
Elucidation of Reaction Mechanisms
Understanding the reaction mechanisms of this compound and its analogs is key to harnessing their synthetic potential. Research has focused on delineating the pathways through which these compounds are formed and transformed, with particular attention to radical processes, electron transfer, and the nature of the transition states.
Radical Processes and Electron Transfer Pathways in Fluorinated Amine Synthesis
Radical reactions and electron transfer processes are fundamental to the synthesis of many fluorinated amines. acs.orgnumberanalytics.com The generation of fluorinated radicals, highly reactive species with an unpaired electron, can be initiated by various methods, including thermal, photochemical, or electrochemical means. numberanalytics.com These radicals can then participate in a variety of synthetic transformations. numberanalytics.com
The synthesis of fluorinated amides, for example, can proceed through a radical N-perfluoroalkylation–defluorination pathway. nih.govacs.org This process involves the N-perfluoroalkylation of nitrosoarenes to form labile N-perfluoroalkylated hydroxylamines, which can then undergo a controllable defluorination. nih.govacs.org The defluorination is thought to be facilitated by the nitrogen lone pair and hyperconjugation from the perfluoroalkyl group. nih.govacs.org
Electron transfer is another key mechanistic theme in the chemistry of amines. researchgate.net The simplest oxidation process for a tertiary amine involves a single electron transfer from the non-bonding electron pair of the nitrogen to form a radical cation. researchgate.net This radical cation can then undergo further reactions. Photoinduced electron transfer has been utilized in the reaction of pentafluoroiodobenzene with various aromatic compounds, including anilines, to form pentafluorophenylated products. rsc.org Similarly, the fluorescence of certain compounds can be quenched by electron donors through an electron-transfer process. nih.gov
The table below summarizes key aspects of radical and electron transfer processes in the context of fluorinated amine synthesis.
| Process | Description | Example | Reference |
| Radical N-Perfluoroalkylation | Formation of N-perfluoroalkylated hydroxylamines from nitrosoarenes. | Synthesis of fluorinated amides. | nih.govacs.org |
| Photoinduced Electron Transfer | Electron transfer initiated by light to form reactive intermediates. | Pentafluorophenylation of anilines. | rsc.org |
| Single Electron Transfer Oxidation | Formation of an amine radical cation. | A fundamental process in amine oxidation. | researchgate.net |
Concerted and Stepwise Mechanisms in Formation and Transformation Reactions
The distinction between concerted and stepwise reaction mechanisms is crucial for a detailed understanding of chemical transformations. differencebetween.comucla.edu A concerted reaction occurs in a single step, where bond breaking and bond forming happen simultaneously, without the formation of a stable intermediate. differencebetween.comquora.com In contrast, a stepwise reaction involves multiple steps and the formation of one or more reaction intermediates. differencebetween.comquora.com
In the context of fluorinated amine chemistry, both mechanisms are plausible depending on the specific reaction and conditions. For example, the reaction of methyl 2,3,3,3-tetrafluoro-2-methoxypropanoate with amines can proceed through a stepwise SNAc mechanism to form amides or a concerted BAl2 (SN2) mechanism to yield N-methylamines. researchgate.net
The boundary between concerted and stepwise mechanisms can sometimes be blurred. nih.gov In certain cases, a reaction may proceed through a highly asynchronous transition state that geometrically resembles the intermediate of a stepwise pathway. nih.gov Theoretical calculations and dynamic effects are often necessary to fully understand the mechanism in such instances. nih.gov
The table below provides a comparison of concerted and stepwise mechanisms.
| Characteristic | Concerted Reaction | Stepwise Reaction | Reference |
| Number of Steps | Single step | Multiple steps | differencebetween.comucla.edu |
| Intermediates | No intermediates formed | One or more intermediates formed | differencebetween.comquora.com |
| Transition State | A single transition state | Multiple transition states | youtube.com |
| Example | SN2 reaction | SN1 reaction | ucla.eduquora.com |
Computational Chemistry and Theoretical Characterization of Fluoroethoxyamine Systems
Quantum Chemical Calculations of Molecular and Electronic Structure
Quantum chemical calculations are fundamental to understanding the molecular and electronic structure of fluoroethoxyamine systems. Methods such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) are powerful tools for predicting geometric parameters, electron distribution, and spectroscopic properties. For a molecule like Methyl(2,2,2-trifluoroethoxy)amine, these calculations can elucidate the effects of the trifluoroethoxy group on the amine nitrogen.
The introduction of fluorine atoms is known to have a significant impact on molecular geometry and electronic structure. For instance, studies on fluorinated amines have shown that the nitrogen atom's environment can be substantially altered compared to their non-fluorinated analogs. researchgate.net In the case of this compound, the strong electron-withdrawing nature of the trifluoromethyl group is expected to decrease the electron density on the oxygen and, subsequently, the nitrogen atom. This can be quantified through Natural Bond Orbital (NBO) analysis, which provides insights into charge distribution and orbital interactions.
A hypothetical NBO analysis for this compound might reveal a significant positive charge on the carbon of the CF3 group and a subsequent polarization of the C-O and O-N bonds. The calculated bond lengths and angles would also reflect the steric and electronic influences of the trifluoroethoxy group. High-level quantum chemical calculations can provide precise data on these parameters. nih.gov
Illustrative Data Table: Calculated Molecular Properties of this compound
| Parameter | Calculated Value (DFT/B3LYP/6-31G*) | Unit |
| C-F Bond Length | 1.35 | Å |
| C-C Bond Length | 1.52 | Å |
| C-O Bond Length | 1.43 | Å |
| O-N Bond Length | 1.45 | Å |
| N-C (methyl) Bond Length | 1.47 | Å |
| C-O-N Bond Angle | 110.5 | Degrees |
| O-N-C Bond Angle | 109.8 | Degrees |
| NBO Charge on N | -0.45 | e |
| NBO Charge on O | -0.60 | e |
| NBO Charge on C (of CF3) | +0.75 | e |
Note: The data in this table is illustrative and based on typical values for similar fluorinated compounds. It is intended to demonstrate the type of information obtained from quantum chemical calculations.
Theoretical Investigations of Reaction Mechanisms and Energetics
Computational chemistry provides invaluable insights into the mechanisms and energy profiles of chemical reactions involving fluoroethoxyamines. frontiersin.org Theoretical studies can map out reaction pathways, identify intermediates and transition states, and calculate activation energies, thereby explaining experimental observations and predicting reactivity.
Reactions involving the amine and ether functionalities of this compound can be computationally modeled to understand their mechanisms. For example, the N-dealkylation or oxidation of the amine group, or the cleavage of the ether bond, can be investigated. Transition state theory, combined with quantum chemical calculations, allows for the determination of the energy barriers for these processes. nih.govresearchgate.net
Computational analysis of transition state structures can reveal the key geometric features and electronic interactions that govern the reaction rate and selectivity. researchgate.net For instance, in a hypothetical oxidation reaction at the nitrogen center, the transition state would likely involve the approach of an oxidizing agent and the elongation of the N-H or N-C bond. The energy of this transition state, relative to the reactants, determines the activation energy of the reaction.
Illustrative Data Table: Calculated Activation Energies for Hypothetical Reactions of this compound
| Reaction | Reactants | Products | Activation Energy (kcal/mol) |
| N-H Abstraction | CH3O(CF3)CH2NHCH3 + •OH | CH3O(CF3)CH2N•CH3 + H2O | 8.5 |
| Ether Cleavage | CH3O(CF3)CH2NHCH3 + H+ | CH3OH + [CF3CH2NHCH3]+ | 25.2 |
| N-Oxidation | CH3O(CF3)CH2NHCH3 + H2O2 | CH3O(CF3)CH2N(OH)CH3 + H2O | 15.7 |
Note: This data is hypothetical and serves to illustrate the application of computational methods in studying reaction energetics.
Conformational Analysis and Stereochemical Prediction of Fluoroethoxyamine Derivatives
The presence of multiple rotatable bonds in this compound gives rise to various conformers with different energies. Conformational analysis, the study of these different spatial arrangements and their relative stabilities, is crucial for understanding the molecule's behavior. libretexts.orgyoutube.com Computational methods can be used to perform a systematic search of the conformational space to identify the most stable conformers. mdpi.com
The potential energy surface can be scanned by rotating around the C-O, O-N, and N-C bonds to locate energy minima corresponding to stable conformers and energy maxima corresponding to transition states between them. The relative populations of these conformers at a given temperature can then be estimated using the Boltzmann distribution.
For chiral derivatives of fluoroethoxyamines, computational methods can be used to predict stereochemical outcomes of reactions. nih.govnih.gov By calculating the energies of the diastereomeric transition states leading to different stereoisomers, the enantiomeric excess (ee) or diastereomeric ratio (dr) of a reaction can be predicted. dntb.gov.ua
Illustrative Data Table: Relative Energies of Conformers of this compound
| Conformer | Dihedral Angle (C-O-N-C) | Relative Energy (kcal/mol) | Population at 298 K (%) |
| Anti | 180° | 0.00 | 65 |
| Gauche | 60° | 1.25 | 30 |
| Eclipsed | 0° | 4.50 | 5 |
Note: The data presented is for illustrative purposes, demonstrating the typical energy differences and populations of conformers.
Solvent and Catalyst Effects on Reactivity: A Computational Perspective
The reactivity of this compound can be significantly influenced by the surrounding environment, particularly the solvent and the presence of catalysts. Computational models can effectively account for these effects. researchgate.net
Solvent effects are often modeled using implicit solvent models, such as the Polarizable Continuum Model (PCM), which represents the solvent as a continuous dielectric medium. aip.orgresearchgate.net These models can capture the electrostatic interactions between the solute and the solvent, providing insights into how the solvent stabilizes or destabilizes reactants, products, and transition states. For instance, a polar solvent would be expected to stabilize charged intermediates or transition states, potentially lowering the activation energy of a reaction.
The role of a catalyst can be investigated by explicitly including the catalyst molecule in the quantum chemical calculations. acs.orgrsc.org This allows for the study of the catalyst-substrate interactions and the elucidation of the catalytic mechanism. For example, the mechanism of an acid-catalyzed ether cleavage can be modeled by including a proton or a Lewis acid in the computational setup. mdpi.com
Illustrative Data Table: Calculated Activation Energy of a Hypothetical SN2 Reaction of a Fluoroethoxyamine Derivative in Different Solvents
| Solvent | Dielectric Constant | Activation Energy (kcal/mol) |
| Gas Phase | 1 | 25.0 |
| Toluene | 2.4 | 22.5 |
| Dichloromethane | 9.1 | 20.1 |
| Acetonitrile | 37.5 | 18.3 |
| Water | 78.4 | 17.5 |
Note: This table provides a hypothetical illustration of how solvent polarity can affect the activation energy of a reaction, based on general principles of physical organic chemistry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
